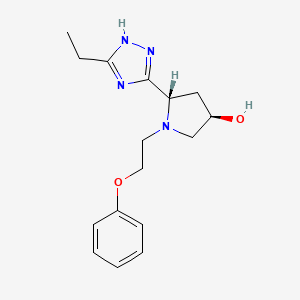![molecular formula C13H20N4O2S B7355035 (1S,4S)-N-[2-(4-aminophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B7355035.png)
(1S,4S)-N-[2-(4-aminophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-N-[2-(4-aminophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane-2-sulfonamide, also known as DABSO, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and has a bicyclic structure. DABSO has been found to have various biological activities and has been used in the development of drugs targeting different diseases.
Mecanismo De Acción
The mechanism of action of (1S,4S)-N-[2-(4-aminophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and metalloproteinases. This compound has also been found to interact with various receptors such as dopamine receptors and adenosine receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This compound has also been found to inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus. In addition, this compound has been found to have anticancer activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1S,4S)-N-[2-(4-aminophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane-2-sulfonamide in lab experiments is its broad range of biological activities. It has been found to have potential as an antibacterial agent, antiviral agent, and anticancer agent, making it a versatile compound for research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving (1S,4S)-N-[2-(4-aminophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane-2-sulfonamide. One potential area of research is the development of this compound-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another potential area of research is the use of this compound as an anticancer agent in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of (1S,4S)-N-[2-(4-aminophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane-2-sulfonamide involves the reaction of 2,5-diazabicyclo[2.2.1]heptane with 4-aminophenylethylsulfonamide. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions. The product is purified by various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(1S,4S)-N-[2-(4-aminophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane-2-sulfonamide has been extensively used in scientific research for its various biological activities. It has been found to have potential as an antibacterial agent, antiviral agent, and anticancer agent. This compound has also been used in the development of drugs targeting diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
(1S,4S)-N-[2-(4-aminophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c14-11-3-1-10(2-4-11)5-6-16-20(18,19)17-9-12-7-13(17)8-15-12/h1-4,12-13,15-16H,5-9,14H2/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMORHOJZAIIJGD-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2S(=O)(=O)NCCC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2S(=O)(=O)NCCC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenoxy)-N-methyl-N-[[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]ethanamine](/img/structure/B7354970.png)
![2-(2-methylfuran-3-yl)-5-[[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7354981.png)
![3-methyl-4-prop-2-enyl-5-[[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methylsulfanyl]-1,2,4-triazole](/img/structure/B7354985.png)
![(1R,2S)-1-[[1-(difluoromethyl)pyrrol-2-yl]methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7354986.png)
![(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol](/img/structure/B7354988.png)
![2-[[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methylsulfanyl]pyridine-4-carbonitrile](/img/structure/B7354995.png)
![2-[(3S)-3,4-dihydro-1H-isochromen-3-yl]-5-[1-(2-methylphenoxy)propyl]-1,3,4-oxadiazole](/img/structure/B7355001.png)
![methyl (1R,3S)-3-(3-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinoline-6-carbonyl)cyclopentane-1-carboxylate](/img/structure/B7355006.png)
![[(5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-[(3R)-3-hydroxypiperidin-1-yl]methanone](/img/structure/B7355012.png)
![(5R,7S)-5-cyclopropyl-7-(difluoromethyl)-N-(1-hydroxy-2-methylbutan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7355015.png)
![[(5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-(1,3-thiazinan-3-yl)methanone](/img/structure/B7355021.png)
![(5R,7S)-5-cyclopropyl-7-(difluoromethyl)-N-(3-methylsulfanylpropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7355042.png)
![ethyl 2-[[(2R)-oxolane-2-carbonyl]amino]quinoline-3-carboxylate](/img/structure/B7355048.png)